N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-15-5-6-19(30-2)18(12-15)24-21(27)20(26)23-13-16-7-10-25(11-8-16)31(28,29)17-4-3-9-22-14-17/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMCMADKAOIDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a methoxy-substituted aromatic ring, a piperidine moiety, and a sulfonyl group, which are known to contribute to various biological activities.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with piperidine and sulfonamide functionalities demonstrate moderate to strong activity against common bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | S. typhi | Moderate |
| 2 | B. subtilis | Strong |
| 3 | E. coli | Weak |
2. Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various assays targeting the PI3K/mTOR pathway, crucial for cell proliferation and survival. In vitro studies demonstrated that derivatives of this compound can inhibit tumor cell growth by affecting cell cycle regulation and inducing apoptosis .
Key Findings:
- Inhibition of PI3K/mTOR signaling leads to reduced phosphorylation of AKT.
- Cell viability assays indicated a dose-dependent response in cancer cell lines.
3. Enzyme Inhibition
This compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These activities are critical for therapeutic applications in neurodegenerative diseases and urea cycle disorders.
Case Studies
Recent studies have synthesized various derivatives of this compound to evaluate their biological activities systematically. For example, a series of sulfonamide methoxypyridine derivatives were tested for their ability to inhibit specific enzymes and bacterial growth, showcasing the versatility of the compound's structure in yielding pharmacologically active agents .
Comparison with Similar Compounds
Key Observations:
Core Structure Variability: The target compound’s piperidine core is shared with compound 20 (), but differs from the pyrimido-pyrimidinone () and oxazolidinone () scaffolds. Piperidine derivatives are often optimized for CNS penetration due to their balanced lipophilicity and hydrogen-bonding capacity . The pyridine-3-sulfonyl group in the target compound may enhance solubility compared to the hydroxy-tetrahydronaphthalenyl group in compound 20, which could increase metabolic stability .
Synthetic Complexity :
- The target compound’s ethanediamide linker likely requires precise amide coupling steps, similar to the propionamide formation in compound 20 .
- Sulfonylation of piperidine (in the target) is less common in the evidence compared to debocylation or propionyl chloride reactions, suggesting a unique synthetic pathway .
Functional Group Impact: The methoxy-methylphenyl group in the target compound may improve lipophilicity (LogP ~3.5 estimated) compared to the polar hydroxy group in compound 20 (LogP ~2.8), influencing membrane permeability .
Pharmacological and Functional Comparisons
While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Piperidine Derivatives (–2) : Compounds like 20 and 21 exhibit moderate CNS activity due to their balanced polarity. The target’s sulfonyl group may shift selectivity toward peripheral targets (e.g., kinases) .
- Sulfonamide/Thioamide Analogues () : Patent compounds with sulfonamide groups show enhanced stability in pharmacokinetic assays, suggesting the target compound may share similar ADME profiles .
- Pyrimido-pyrimidinones (): These are typically kinase inhibitors; the target’s lack of a fused heterocyclic core may reduce off-target effects but limit potency against specific kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
